1-sulfanylpentan-3-one

Catalog No.
S2998418
CAS No.
123728-54-1
M.F
C5H10OS
M. Wt
118.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-sulfanylpentan-3-one

CAS Number

123728-54-1

Product Name

1-sulfanylpentan-3-one

IUPAC Name

1-sulfanylpentan-3-one

Molecular Formula

C5H10OS

Molecular Weight

118.19

InChI

InChI=1S/C5H10OS/c1-2-5(6)3-4-7/h7H,2-4H2,1H3

InChI Key

ORZNCWCHFKUYAZ-UHFFFAOYSA-N

SMILES

CCC(=O)CCS

Solubility

not available

1-Sulfanylpentan-3-one, also known as 1-mercaptopentan-3-one, is an organic compound with the molecular formula C₅H₁₀OS. It features a thiol group (-SH) and a ketone group (C=O) within its structure, which significantly influences its chemical behavior and reactivity. The compound is characterized by its unique properties that arise from the presence of these functional groups, making it a valuable substance in various fields of research and industry.

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  • Biology: The compound is studied for its potential biological activities, including interactions with proteins and other biomolecules.
  • Medicine: Ongoing research explores its potential therapeutic applications and role in drug development.
  • Industry: It is utilized in producing flavors, fragrances, and other industrial chemicals due to its unique olfactory properties.
  • These applications underline the compound's significance in both academic research and practical uses.

    Research into the biological activities of 1-sulfanylpentan-3-one is ongoing, focusing on its interactions with biomolecules. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, potentially modulating biological pathways. Studies suggest that compounds with similar structures may exhibit antioxidant properties or influence cellular signaling processes, although specific therapeutic applications for 1-sulfanylpentan-3-one are still being explored.

    1-Sulfanylpentan-3-one can be synthesized through various methods:

    • Reaction of Hydrosulfide Anion with Alkyl Halides: This method involves nucleophilic substitution where the hydrosulfide anion reacts with an alkyl halide to produce the thiol compound.
    • Reaction of Thiourea with Alkyl Halides: Thiourea reacts with alkyl halides through a multi-step process that includes forming an isothiuronium salt intermediate, ultimately yielding the desired thiol.
    • Industrial Production: In industrial settings, 1-sulfanylpentan-3-one can be produced through controlled reactions involving specific precursors under optimized conditions to maximize yield and purity.

    These synthesis methods demonstrate the compound's accessibility for research and industrial applications.

    The interaction studies of 1-sulfanylpentan-3-one focus on its reactivity due to the thiol and ketone groups. The thiol group can engage in covalent bonding with electrophiles, influencing biological systems' function. Research into these interactions aims to elucidate how 1-sulfanylpentan-3-one might affect cellular processes or contribute to new therapeutic strategies. Understanding these interactions is crucial for developing applications in medicinal chemistry and pharmacology.

    1-Mercaptopentan-3-oneSimilar structure; may differ in reactivityOrganic synthesis4-Mercapto-4-methyl-2-pentanoneDistinct olfactory properties; used in flavoringFlavoring agents2-Mercapto-3-pentanoneUnique properties; different reactivityVarious chemical syntheses

    These compounds share similar functional groups but differ in their molecular structures, leading to variations in their chemical behavior and applications. The unique combination of the thiol and ketone groups in 1-sulfanylpentan-3-one sets it apart from these similar compounds, making it a subject of interest for further research and application development.

    XLogP3

    0.6

    Dates

    Modify: 2024-04-14

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